molecular formula C20H18FN3O4S B2638095 Ethyl 2-(2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate CAS No. 951556-52-8

Ethyl 2-(2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2638095
CAS No.: 951556-52-8
M. Wt: 415.44
InChI Key: OLIHLOBPWVFDJR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex organic molecules often involves multi-step reactions that yield key intermediates for further chemical transformations. For example, ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which share structural similarities with the target compound, are synthesized via a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, demonstrating the versatility of such structures in organic synthesis (Bunce, Lee, & Grant, 2011).

Biological Activities

  • Thiazole derivatives, akin to the thiazol-4-yl component of the target compound, have been explored for their antimicrobial properties. The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have demonstrated significant anti-microbial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Drug Discovery Applications

  • The structural motif of thiazole and its analogs, present in the query compound, are common in molecules investigated for drug discovery. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity, which suggests the potential utility of the thiazolyl moiety in therapeutic agents (Jeankumar et al., 2013).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[2-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-2-28-17(25)10-15-12-29-20(22-15)23-18(26)16-7-4-8-24(19(16)27)11-13-5-3-6-14(21)9-13/h3-9,12H,2,10-11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHLOBPWVFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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